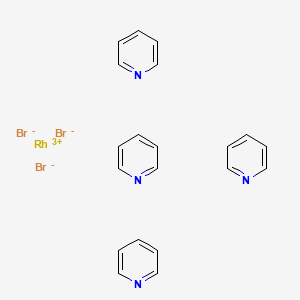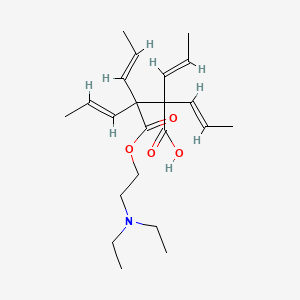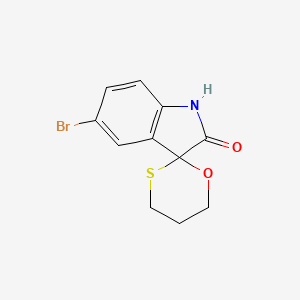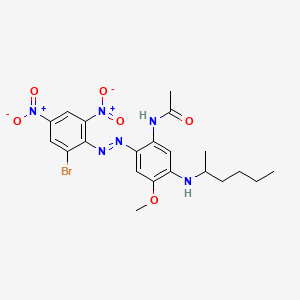
Octyl L-cysteinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl L-cysteinate hydrochloride is a compound derived from L-cysteine, a non-essential amino acid that contains sulfur in the form of a thiol group (-SH). This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, L-cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl L-cysteinate hydrochloride typically involves the esterification of L-cysteine with octanol, followed by the formation of the hydrochloride salt. The reaction is carried out under acidic conditions to facilitate the esterification process. The general steps are as follows:
Esterification: L-cysteine is reacted with octanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Octyl L-cysteinate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Octyl L-cysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfides of Octyl L-cysteinate.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl L-cysteinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its enhanced lipophilicity.
Mechanism of Action
The mechanism of action of Octyl L-cysteinate hydrochloride is primarily related to its thiol group, which can undergo redox reactions. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the octyl group enhances its ability to interact with lipid membranes, making it effective in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
L-cysteine: The parent compound, less lipophilic compared to Octyl L-cysteinate.
N-Acetyl-L-cysteine: A derivative with acetylation at the nitrogen atom, known for its antioxidant properties.
L-cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.
Uniqueness
Octyl L-cysteinate hydrochloride stands out due to its enhanced lipophilicity, which makes it more suitable for applications involving lipid interactions, such as drug delivery and cosmetic formulations. Its ability to undergo redox reactions while being more hydrophobic than L-cysteine or N-Acetyl-L-cysteine provides unique advantages in specific research and industrial applications.
Properties
CAS No. |
94333-34-3 |
|---|---|
Molecular Formula |
C11H24ClNO2S |
Molecular Weight |
269.83 g/mol |
IUPAC Name |
octyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2S.ClH/c1-2-3-4-5-6-7-8-14-11(13)10(12)9-15;/h10,15H,2-9,12H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
HVUOVEPPHLYCKA-PPHPATTJSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CS)N.Cl |
Canonical SMILES |
CCCCCCCCOC(=O)C(CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)

![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)



![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)


![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
